molecular formula C9H9NO4 B13204003 Methyl6-oxo-1,3,5,6-tetrahydrofuro[3,4-c]pyridine-7-carboxylate

Methyl6-oxo-1,3,5,6-tetrahydrofuro[3,4-c]pyridine-7-carboxylate

Cat. No.: B13204003
M. Wt: 195.17 g/mol
InChI Key: DSQCHLYFRXWJFY-UHFFFAOYSA-N
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Description

Methyl6-oxo-1,3,5,6-tetrahydrofuro[3,4-c]pyridine-7-carboxylate is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structure and potential applications. This compound is characterized by a fused ring system that includes both furan and pyridine moieties, making it a versatile scaffold for chemical modifications and biological evaluations.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl6-oxo-1,3,5,6-tetrahydrofuro[3,4-c]pyridine-7-carboxylate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of a substituted aldehyde with ethyl acetoacetate and urea in ethanol, followed by heating to reflux, can yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of catalysts and controlled reaction environments to facilitate the cyclization process. The scalability of these methods is crucial for producing the compound in large quantities for research and commercial applications.

Chemical Reactions Analysis

Types of Reactions

Methyl6-oxo-1,3,5,6-tetrahydrofuro[3,4-c]pyridine-7-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution. Reaction conditions typically involve controlled temperatures and solvents that facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility for further applications.

Mechanism of Action

The mechanism of action of Methyl6-oxo-1,3,5,6-tetrahydrofuro[3,4-c]pyridine-7-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit endoplasmic reticulum stress and apoptosis, as well as the NF-kB inflammatory pathway . These interactions contribute to its neuroprotective and anti-inflammatory effects, making it a promising candidate for further research in these areas.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other heterocyclic molecules with fused ring systems, such as:

Uniqueness

What sets Methyl6-oxo-1,3,5,6-tetrahydrofuro[3,4-c]pyridine-7-carboxylate apart is its unique combination of furan and pyridine rings, which provides a distinct scaffold for chemical modifications. This structural uniqueness allows for the exploration of diverse biological activities and potential therapeutic applications.

Properties

Molecular Formula

C9H9NO4

Molecular Weight

195.17 g/mol

IUPAC Name

methyl 6-oxo-3,5-dihydro-1H-furo[3,4-c]pyridine-7-carboxylate

InChI

InChI=1S/C9H9NO4/c1-13-9(12)7-6-4-14-3-5(6)2-10-8(7)11/h2H,3-4H2,1H3,(H,10,11)

InChI Key

DSQCHLYFRXWJFY-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C2COCC2=CNC1=O

Origin of Product

United States

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